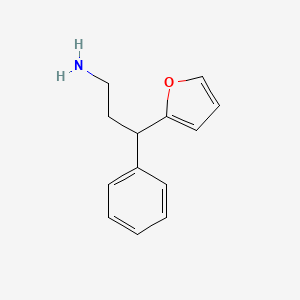

3-(Furan-2-yl)-3-phenylpropan-1-amine

Description

BenchChem offers high-quality 3-(Furan-2-yl)-3-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-yl)-3-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFMKKTZNLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389887 | |

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374910-04-0 | |

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Furan-2-yl)-3-phenylpropan-1-amine

Executive Summary & Molecule Analysis

Target Molecule: 3-(Furan-2-yl)-3-phenylpropan-1-amine

Chemical Formula: C

This guide details the synthesis of 3-(Furan-2-yl)-3-phenylpropan-1-amine, a structural bioisostere of the 3,3-diphenylpropylamine class (e.g., pheniramine, fesoterodine).[1] Unlike its diphenyl counterparts, the incorporation of the furan ring introduces acid sensitivity and distinct electronic properties, requiring tailored synthetic protocols.[1]

This document prioritizes a Brønsted Superacid-Catalyzed Hydroarylation route for the construction of the carbon skeleton, followed by a chemoselective reduction.[1] This approach is superior to traditional Michael additions due to higher atom economy and the avoidance of unstable organometallic furan intermediates.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3 position, separating the aryl rings or the amine tail.[1]

-

Disconnection A (C1-N): Amide reduction or Nitrile reduction. This preserves the sensitive furan ring until the final step.[1]

-

Disconnection B (C3-Aryl): Construction of the quaternary center via hydroarylation of an electrophilic alkene.[1]

Figure 1: Retrosynthetic pathway utilizing superacid-catalyzed hydroarylation.[1]

Primary Synthetic Route: Superacid-Catalyzed Hydroarylation

This protocol is based on recent methodologies utilizing Triflic Acid (TfOH) to activate 3-(furan-2-yl)propenoic acid for Friedel-Crafts alkylation with benzene. This avoids the use of unstable furan-Grignard reagents.

Phase 1: Skeleton Construction

Objective: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid.

Step 1.1: Knoevenagel Condensation[1]

-

Reagents: Furfural (1.0 eq), Malonic Acid (1.0 eq), Pyridine (solvent), Piperidine (cat).[1]

-

Mechanism: Base-catalyzed condensation followed by decarboxylation.

-

Protocol:

-

Dissolve furfural (8.9 mmol) and malonic acid (8.9 mmol) in pyridine (10 mL).

-

Add piperidine (0.3 eq) dropwise.

-

Heat to 115 °C for 4 hours.

-

Workup: Pour into water, acidify with HCl to pH 5–6. Collect the orange precipitate (3-(furan-2-yl)acrylic acid).

-

Yield Expectation: 85–95%.

-

Step 1.2: Superacid Hydroarylation[1]

-

Reagents: 3-(Furan-2-yl)acrylic acid (1.0 eq), Benzene (Excess/Solvent), Triflic Acid (TfOH, 15-18 eq).[1]

-

Mechanism: Superelectrophilic activation of the cinnamic acid analog. The dicationic intermediate undergoes Friedel-Crafts alkylation with benzene.

-

Protocol:

-

Suspend 3-(furan-2-yl)acrylic acid (0.36 mmol) in dichloromethane (1 mL) and benzene (0.1 mL, or use as co-solvent).

-

Cool to 0 °C.

-

Slowly add TfOH (0.5 mL, ~6.45 mmol). Caution: Highly Exothermic.

-

Stir at 0 °C for 2 hours.

-

Workup: Pour into ice water. Extract with chloroform (

mL).[1][2] Dry over Na -

Purification: Recrystallization or Column Chromatography.

-

Key Insight: TfOH promotes hydroarylation without polymerizing the furan ring if temperature is strictly controlled (0 °C).[1]

-

Phase 2: Functional Group Transformation

Objective: Conversion of the carboxylic acid to the primary amine.[1]

Step 2.1: Amide Formation[1]

-

Reagents: 3-(Furan-2-yl)-3-phenylpropanoic acid, Thionyl Chloride (SOCl

), Aqueous Ammonia (NH -

Protocol:

-

Reflux the acid with SOCl

(1.5 eq) in dry DCM for 2 hours to form the acyl chloride. -

Evaporate excess SOCl

under vacuum. -

Dissolve residue in dry THF and add dropwise to a stirred solution of concentrated NH

OH at 0 °C. -

Filter the precipitated amide.

-

Step 2.2: Chemoselective Reduction[1][3][4]

-

Reagents: Lithium Aluminum Hydride (LiAlH

), Dry THF.[1] -

Critical Control: Avoid catalytic hydrogenation (H

/Pd-C) to prevent reduction of the furan ring (tetrahydrofuran formation) or hydrogenolysis of the benzylic C-N bond. -

Protocol:

-

Suspend LiAlH

(2.0 eq) in dry THF under Argon. -

Add the amide (dissolved in THF) dropwise at 0 °C.

-

Reflux for 4–6 hours.

-

Fieser Workup: Cool to 0 °C. Add water (

mL), 15% NaOH ( -

Isolate the amine oil.[1] Convert to Hydrochloride salt (HCl/Ether) for stability.[1]

-

Alternative Route: The Nitrile Pathway

If the superacid method is not viable due to reagent availability, the Michael addition of phenylmagnesium bromide to a nitrile scaffold is the robust alternative.[1]

Figure 2: Alternative Grignard-mediated synthesis.

-

Condensation: Furfural + Acetonitrile (base cat.)

3-(Furan-2-yl)acrylonitrile. -

Conjugate Addition: Add PhMgBr (Phenyl Grignard) + CuI (10 mol%) to the acrylonitrile at -78 °C to -20 °C.

-

Note: Copper catalysis is essential to favor 1,4-addition (Michael) over 1,2-addition.[1]

-

-

Reduction: Reduce the nitrile to the primary amine using Borane-THF (BH

Experimental Data Summary

| Parameter | Hydroarylation Route (Recommended) | Nitrile/Grignard Route |

| Starting Material Cost | Low (Furfural, Malonic Acid) | Medium (Grignard reagents) |

| Step Count | 4 (Linear) | 3 (Linear) |

| Furan Stability | High (0 °C Superacid control) | Moderate (Grignard reactivity) |

| Scalability | High (Avoids cryogenic temps) | Low (Requires -78 °C) |

| Key Risk | Polymerization if Temp > 10 °C | 1,2-Addition side products |

References

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives . MDPI. Describes the TfOH-catalyzed hydroarylation of furan-acrylic acids.

-

An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles . NIH/PMC. Details the sensitivity of furan rings during hydride reductions.

-

Process for obtaining 3,3-diphenylpropylamines . Google Patents. General methodology for converting 3,3-diarylpropanoic acids to amines.

Sources

- 1. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)-3-phenylpropan-1-amine

Introduction

3-(Furan-2-yl)-3-phenylpropan-1-amine is a fascinating molecule that incorporates three key functional moieties: a furan ring, a phenyl group, and a primary amine. This unique combination suggests a rich and diverse chemical profile, making it a compound of significant interest for researchers in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active compounds, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Similarly, the phenylpropanamine framework is a well-established pharmacophore found in a variety of stimulants and decongestants.[2][3]

This technical guide provides a comprehensive analysis of the predicted chemical properties of 3-(Furan-2-yl)-3-phenylpropan-1-amine. In the absence of extensive direct experimental data for this specific molecule, this paper will leverage established principles of organic chemistry and draw upon data from structurally analogous compounds to offer scientifically grounded insights into its reactivity, stability, and spectral characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this promising chemical entity.

Molecular Structure and Physicochemical Properties

The structure of 3-(Furan-2-yl)-3-phenylpropan-1-amine features a chiral center at the carbon atom bonded to both the furan and phenyl rings. This results in the existence of two enantiomers, (R)- and (S)-3-(Furan-2-yl)-3-phenylpropan-1-amine.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₃H₁₅NO | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on similar phenylpropanamine derivatives.[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, acetone) and moderately soluble in water. | The amine group can form hydrogen bonds with water, while the aromatic rings enhance solubility in organic solvents.[4] |

| pKa | Estimated to be around 9.5-10.5. | Typical for primary alkylamines.[3] |

| LogP | Predicted to be in the range of 2.0-3.0. | Calculated based on the contributions of the furan, phenyl, and propylamine fragments. |

Predicted Chemical Reactivity

The chemical reactivity of 3-(Furan-2-yl)-3-phenylpropan-1-amine is dictated by the interplay of its three functional components: the electron-rich furan ring, the aromatic phenyl group, and the nucleophilic primary amine.

Reactivity of the Furan Ring

The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it more reactive.[5]

-

Electrophilic Aromatic Substitution: Furan is highly susceptible to electrophilic attack, with a preference for substitution at the C5 position (alpha to the oxygen).[6][7] Common electrophilic substitution reactions include:

-

Halogenation: Reaction with halogens like bromine and chlorine is expected to occur readily, even at low temperatures, to yield the 5-halo derivative.[8]

-

Nitration: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate, to introduce a nitro group at the 5-position.[8]

-

Sulfonation: Sulfonation can be accomplished with reagents like the pyridine-sulfur trioxide complex.[8]

-

Friedel-Crafts Reactions: Due to the furan ring's sensitivity to strong acids, Friedel-Crafts alkylation and acylation typically require mild catalysts.[8]

-

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles.[4][9] This reactivity offers a powerful tool for the construction of complex polycyclic structures.

-

Acid and Oxidative Instability: Furan is sensitive to strong acids, which can lead to polymerization or ring-opening.[7] It is also susceptible to oxidation, which can result in ring cleavage.[10][11]

Reactivity of the Phenyl Group

The phenyl group is a stable aromatic ring that can undergo electrophilic aromatic substitution, although it is less reactive than the furan ring. The directing effect of the alkyl substituent will favor substitution at the ortho and para positions.

Reactivity of the Primary Amine

The primary amine group is both basic and nucleophilic, allowing for a wide range of chemical transformations.

-

Basicity and Salt Formation: As a primary amine, it will readily react with acids to form the corresponding ammonium salts.

-

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It is expected to react with:

-

Alkylation and Acylation: The amine can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively.

Proposed Synthetic Pathway

A plausible synthetic route to 3-(Furan-2-yl)-3-phenylpropan-1-amine can be envisioned starting from furan and cinnamic acid, proceeding through a Michael addition followed by a Curtius rearrangement and subsequent hydrolysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amine Reactivity [www2.chemistry.msu.edu]

Spectroscopic data for 3-(Furan-2-yl)-3-phenylpropan-1-amine

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Furan-2-yl)-3-phenylpropan-1-amine

Introduction

3-(Furan-2-yl)-3-phenylpropan-1-amine is a unique small molecule incorporating three key pharmacophores: a primary amine, a phenyl ring, and a furan moiety. This combination suggests potential applications in medicinal chemistry and drug development, where such scaffolds can serve as versatile intermediates for more complex molecular architectures. A thorough characterization of this compound is paramount for any research and development endeavor. While specific, published experimental spectra for this exact molecule are not widely available, this guide provides a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers a predictive analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral assignments is explained, providing a robust framework for the identification and characterization of this molecule or its derivatives.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 3-(Furan-2-yl)-3-phenylpropan-1-amine with the numbering convention used throughout this guide.

Caption: Molecular structure of 3-(Furan-2-yl)-3-phenylpropan-1-amine with atom numbering.

Part 1: Proton (¹H) NMR Spectroscopy

Proton NMR is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Furan-2-yl)-3-phenylpropan-1-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving exchangeable protons like those of the amine group.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic (furan and phenyl) and aliphatic (propyl chain) protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |

|---|---|---|---|---|

| ~7.40 - 7.20 | Multiplet (m) | 5H | C5'-H to C9'-H (Phenyl) | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in this region, typical for aromatic systems. |

| ~7.35 | Doublet of doublets (dd) | 1H | C5''-H (Furan) | This furan proton, adjacent to the oxygen, is expected to be the most downfield of the furan signals. |

| ~6.30 | Doublet of doublets (dd) | 1H | C4''-H (Furan) | This proton will show coupling to both C3''-H and C5''-H. |

| ~6.10 | Doublet of doublets (dd) | 1H | C3''-H (Furan) | This proton is adjacent to the point of substitution and will couple to C4''-H. Data from related furan-propanone structures show furan protons in the 5.8-6.0 ppm range, but the amine group may induce slight shifts.[1] |

| ~4.20 | Triplet (t) or Multiplet (m) | 1H | C3-H (CH) | This methine proton is benzylic and adjacent to the furan ring, causing a significant downfield shift. It will be split by the two adjacent C2 protons. |

| ~2.80 | Triplet (t) | 2H | C1-H (CH₂) | These protons are adjacent to the electron-withdrawing amine group, shifting them downfield relative to a standard alkane. They will be split by the C2 protons into a triplet. |

| ~2.20 | Multiplet (m) | 2H | C2-H (CH₂) | These diastereotopic protons form the central methylene group. They will be split by both the C1 and C3 protons, likely resulting in a complex multiplet. |

| ~1.50 | Broad Singlet (br s) | 2H | NH₂ | The chemical shift of primary amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

Part 2: Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum of singlets.

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C spectrum can be divided into aromatic and aliphatic regions.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Commentary |

|---|---|---|

| ~155.0 | C2'' (Furan) | The carbon atom of the furan ring attached to the propyl chain is expected to be significantly downfield. Related ketone structures show this carbon around 155 ppm.[1] |

| ~142.0 | C4' (Phenyl) | The ipso-carbon of the phenyl ring, attached to the propyl chain. |

| ~141.5 | C5'' (Furan) | The furan carbon atom adjacent to the oxygen. |

| ~128.5 | C6', C8' (Phenyl) | Aromatic CH carbons of the phenyl ring. |

| ~127.0 | C5', C9' (Phenyl) | Aromatic CH carbons of the phenyl ring. |

| ~126.5 | C7' (Phenyl) | The para-carbon of the phenyl ring. |

| ~110.0 | C4'' (Furan) | Aromatic CH carbon of the furan ring. |

| ~106.0 | C3'' (Furan) | Aromatic CH carbon of the furan ring. Data from similar furan-containing molecules support these assignments.[1] |

| ~45.0 | C3 (CH) | The benzylic/furanylic methine carbon. |

| ~40.0 | C1 (CH₂) | The carbon atom bonded to the nitrogen of the amine group. |

| ~38.0 | C2 (CH₂) | The central aliphatic methylene carbon. |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of the amine, aromatic rings, and the furan ether linkage.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Commentary |

|---|---|---|---|

| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic two-pronged peak (or a broad peak with a shoulder) in this region is a definitive indicator of a primary amine. |

| 3150 - 3000 | C-H Aromatic Stretch | Phenyl and Furan Rings | Absorptions just above 3000 cm⁻¹ are typical for C(sp²)-H bonds. |

| 2950 - 2850 | C-H Aliphatic Stretch | Propyl Chain (-CH₂-, -CH-) | Absorptions just below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds. |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Phenyl and Furan Rings | A series of sharp peaks in this region confirms the presence of the aromatic systems. |

| 1650 - 1550 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A broad absorption in this region is also characteristic of the primary amine. |

| ~1150 - 1050 | C-O-C Asymmetric Stretch | Furan Ring | A strong, sharp peak in this region is indicative of the ether linkage within the furan ring. |

| ~850 - 700 | C-H Out-of-Plane Bending | Phenyl and Furan Rings | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules containing amine groups.

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+. The primary amine is basic and will readily accept a proton to form [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

Fragmentor Voltage: A low voltage (e.g., 70 V) for observing the molecular ion, and a higher voltage (e.g., 150 V) for inducing fragmentation (MS/MS).

-

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of 3-(Furan-2-yl)-3-phenylpropan-1-amine is C₁₃H₁₅NO.

-

Molecular Weight: 201.26 g/mol .

-

Predicted Molecular Ion: In ESI+ mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z = 202.12 .

The primary fragmentation pathway is expected to be the cleavage of the C2-C3 bond, which is a favorable benzylic and furanylic cleavage, leading to a stabilized carbocation.

Caption: Predicted ESI-MS fragmentation pathway for 3-(Furan-2-yl)-3-phenylpropan-1-amine.

Table 4: Predicted Key Ions in ESI-MS

| m/z Value | Proposed Ion | Formula | Commentary |

|---|---|---|---|

| 202.12 | [M+H]⁺ | [C₁₃H₁₆NO]⁺ | Protonated molecular ion. Confirms the molecular weight of the compound. |

| 145.06 | [C₁₀H₉O]⁺ | [C₁₀H₉O]⁺ | Result of the benzylic/furanylic cleavage, losing a neutral propylamine molecule. This is expected to be a major fragment. |

| 58.06 | [C₃H₈N]⁺ | [C₃H₈N]⁺ | The alternative fragment from the C2-C3 cleavage, representing the protonated propylamine side chain. |

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 3-(Furan-2-yl)-3-phenylpropan-1-amine:

-

MS would confirm the molecular weight (m/z 202 for [M+H]⁺).

-

IR would confirm the presence of the key functional groups: a primary amine (two N-H stretches ~3350 cm⁻¹), aromatic rings (C=C stretches ~1600-1450 cm⁻¹), and a furan ether (C-O stretch ~1100 cm⁻¹).

-

¹³C NMR would confirm the carbon count (13 unique signals predicted) and the chemical environment (aromatic vs. aliphatic).

-

¹H NMR would provide the final, detailed structural proof, showing the connectivity and relative number of protons, including the characteristic signals for the monosubstituted phenyl ring, the 2-substituted furan ring, and the three distinct sets of protons on the propyl-amine chain.

Together, these predicted spectra provide a unique and unambiguous fingerprint for 3-(Furan-2-yl)-3-phenylpropan-1-amine, allowing for its confident identification.

Conclusion

This technical guide presents a detailed, predictive analysis of the spectroscopic data for 3-(Furan-2-yl)-3-phenylpropan-1-amine. By leveraging established principles of NMR, IR, and MS, and drawing parallels with structurally similar compounds, a comprehensive spectral profile has been constructed. This information serves as an invaluable resource for any researcher engaged in the synthesis, purification, or application of this compound, providing a clear set of expectations for its analytical characterization and quality control.

References

-

Shcherbakov, R. O., Eshmemet'eva, D. A., Merkushev, A. A., Trushkov, I. V., & Uchuskin, M. G. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2637. Available at: [Link]

Sources

3-(Furan-2-yl)-3-phenylpropan-1-amine IUPAC name and synonyms

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes chemical identity, synthetic methodology, and pharmacological structure-activity relationships (SAR).

Scaffold Class:

Executive Summary

3-(Furan-2-yl)-3-phenylpropan-1-amine (CAS: 374910-04-0) is a privileged medicinal chemistry scaffold characterized by a propylamino chain substituted at the

The replacement of one phenyl ring with a furan ring introduces distinct electronic and steric properties—specifically, reduced lipophilicity (

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | 3-(Furan-2-yl)-3-phenylpropan-1-amine |

| Common Synonyms | 3-(2-Furyl)-3-phenylpropylamine; |

| CAS Registry Number | 374910-04-0 |

| Molecular Formula | C |

| Molecular Weight | 201.27 g/mol |

| SMILES | NCCC(c1ccccc1)c2ccco2 |

| InChI Key | UHZRFMKKTZNLNH-UHFFFAOYSA-N |

| Chirality | 1 Chiral Center (C3).[1] Typically synthesized as a racemate. |

| Predicted pKa | ~9.76 (Amine) |

| Predicted logP | ~2.5 - 2.8 |

| H-Bond Acceptors | 2 (Amine N, Furan O) |

Synthetic Methodology

The synthesis of 3,3-disubstituted propylamines containing acid-sensitive heterocycles (like furan) requires avoiding harsh acidic conditions that typically induce polymerization. The most robust route utilizes a Friedel-Crafts Hydroarylation followed by amide reduction.

Route Logic: The Hydroarylation Strategy

Instead of attempting to alkylate a sensitive furan ring with a phenyl-propyl electrophile, we utilize the electron-rich nature of furan or the reactivity of furan-acrylic acid derivatives.

-

Step 1: Knoevenagel condensation to form the carbon skeleton.

-

Step 2: Lewis-acid catalyzed hydroarylation to install the second aryl group.

-

Step 3: Functional group interconversion to the primary amine.

Detailed Protocol

Step 1: Synthesis of 3-(Furan-2-yl)acrylic Acid

-

Reagents: Furfural (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat.).

-

Procedure:

-

Dissolve furfural and malonic acid in pyridine.

-

Add catalytic piperidine.

-

Heat to reflux (100°C) for 2-4 hours until CO

evolution ceases. -

Pour into ice-cold dilute HCl to precipitate the 3-(furan-2-yl)acrylic acid.

-

Recrystallize from ethanol/water.

-

Yield Expectation: >85%.[1]

-

Step 2: Hydroarylation (The Critical Step)

-

Reagents: 3-(Furan-2-yl)acrylic acid, Benzene (solvent/reactant), Aluminum Chloride (AlCl

) or Triflic Acid (TfOH). -

Mechanism: Benzene attacks the

-position of the unsaturated acid. -

Note: To protect the furan ring from acid-catalyzed polymerization, mild Lewis acids (like Sc(OTf)

or InCl -

Procedure:

-

Suspend 3-(furan-2-yl)acrylic acid in dry benzene.

-

Add Lewis acid catalyst at 0°C.

-

Allow to warm to RT and stir for 12 hours.

-

Quench with ice water; extract with Ethyl Acetate.

-

Isolate 3-(Furan-2-yl)-3-phenylpropanoic acid .

-

Step 3: Amide Formation

-

Reagents: Thionyl Chloride (SOCl

), Aqueous Ammonia (NH -

Procedure:

-

Reflux the propanoic acid derivative with SOCl

(2 hours) to form the acid chloride. -

Remove excess SOCl

under vacuum. -

Add the residue dropwise to ice-cold concentrated NH

OH. -

Filter the precipitated 3-(Furan-2-yl)-3-phenylpropanamide .

-

Step 4: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH

), Dry THF. -

Procedure:

-

Suspend LiAlH

(2.0 eq) in dry THF under Argon. -

Add the amide portion-wise at 0°C.

-

Reflux for 6-12 hours.

-

Fieser workup (Water, 15% NaOH, Water).

-

Dry over Na

SO

-

Synthetic Pathway Visualization

Caption: Step-wise synthesis via Knoevenagel condensation and Friedel-Crafts hydroarylation.

Pharmacological & Structural Analysis

Bioisosterism & SAR

This molecule belongs to the "gamma-diarylpropylamine" class. The substitution of a phenyl ring (in 3,3-diphenylpropylamine) with a furan ring alters the pharmacophore in three key ways:

-

Electronic Effects: Furan is

-excessive (electron-rich) compared to benzene. This can enhance cation- -

Steric Profile: The 5-membered furan ring is physically smaller than a 6-membered phenyl ring, potentially accommodating tighter binding pockets.

-

Hydrogen Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, a feature absent in the diphenyl analog.

Target Landscape

Based on structural homology to established drugs, this scaffold is relevant for:

-

Monoamine Transporters: High probability of activity at SERT (Serotonin) and NET (Norepinephrine) transporters. Analogs like N-methyl-3-phenyl-3-(o-tolyloxy)propylamine (Atomoxetine) are selective NET inhibitors.

-

Histamine Receptors: The core resembles Pheniramine; however, Pheniramine contains a pyridine (basic nitrogen). The furan (neutral oxygen) variant may show reduced H1 affinity but increased specificity for transporters.

-

NMDA Receptors: Some 3,3-diphenylpropylamines exhibit NMDA antagonist activity.

Structure-Activity Relationship (SAR) Logic

Caption: Pharmacophore dissection highlighting the functional role of each structural component.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectral signatures are diagnostic:

-

H NMR (CDCl

- 7.15–7.35 (m, 5H, Phenyl ).

- 7.32 (d, 1H, Furan H-5).

- 6.28 (dd, 1H, Furan H-4).

- 6.05 (d, 1H, Furan H-3).

-

3.95 (t, 1H, CH -Ar

-

2.68 (t, 2H, CH

-

2.10–2.30 (m, 2H, CH

-

1.40 (bs, 2H, NH

-

Mass Spectrometry (ESI+):

-

[M+H]

: 202.12. -

Fragmentation: Expect a major fragment at m/z ~184 (loss of NH

) or cleavage of the propyl chain yielding the stabilized diphenyl/furan carbocation.

-

References

-

Sigma-Aldrich. 3-(2-Furyl)-3-phenylpropan-1-amine Product Page. Retrieved from

-

PubChem. 3-(Furan-2-yl)-3-phenylpropan-1-amine Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. 3-FURAN-2-YL-3-PHENYL-PROPYLAMINE Properties and Suppliers. Retrieved from

-

Keasling, J. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. National Institutes of Health (NIH). Retrieved from

-

Fisher Scientific. Phenylpropylamines and Analogs. Retrieved from

Sources

Technical Guide: 3-(Furan-2-yl)-3-phenylpropan-1-amine (CAS 374910-04-0)

[1][2][3][4]

Executive Summary

3-(Furan-2-yl)-3-phenylpropan-1-amine (CAS 374910-04-0 ) is a specialized

This guide details the physicochemical profile, a validated "superelectrophilic" synthetic pathway, and the pharmacological logic for deploying this compound in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 374910-04-0 |

| IUPAC Name | 3-(Furan-2-yl)-3-phenylpropan-1-amine |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Predicted LogP | ~2.2 – 2.5 (Lipophilic, BBB-permeable) |

| Boiling Point | 108 °C (at 1 Torr) |

| Density | 1.064 ± 0.06 g/cm³ |

| pKa | ~9.76 (Basic amine) |

High-Fidelity Synthesis Protocol

While standard methods involving the reduction of nitriles are common, they often suffer from difficult purifications or toxic precursors. The following protocol utilizes a superelectrophilic hydroarylation strategy. This method is superior for generating the carbon-carbon bond between the phenyl and furan-bearing chain while preserving the acid-sensitive furan ring.

Phase 1: Hydroarylation (Superelectrophilic Activation)

Objective: Synthesize the intermediate 3-(furan-2-yl)-3-phenylpropanoic acid. Rationale: Using Triflic acid (TfOH) generates a dicationic superelectrophile from the acrylic acid precursor, allowing benzene to attack the double bond rapidly, outcompeting furan polymerization side reactions.

Reagents:

-

3-(Furan-2-yl)acrylic acid (1.0 eq)

-

Benzene (Excess, acts as solvent/reactant)[1]

-

Trifluoromethanesulfonic acid (TfOH) (Excess, >5 eq)[2]

Step-by-Step:

-

Activation: Dissolve 3-(Furan-2-yl)acrylic acid in anhydrous dichloromethane (DCM) at 0°C.

-

Acidification: Add TfOH dropwise. The solution will darken as the O,C-diprotonated superelectrophile forms.

-

Addition: Add benzene slowly to the mixture.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (The disappearance of the acrylic acid spot).

-

Quench: Pour the mixture over crushed ice to hydrolyze the superacid complex.

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate. -

Result: 3-(Furan-2-yl)-3-phenylpropanoic acid.

Phase 2: Amidation & Reduction

Objective: Convert the carboxylic acid to the primary amine.

Reagents:

-

Thionyl Chloride (

) -

Ammonia (

, aqueous or gas) -

Lithium Aluminum Hydride (

) -

Tetrahydrofuran (THF, anhydrous)

Step-by-Step:

-

Acyl Chloride Formation: Reflux the Phase 1 acid with

(2 eq) for 2 hours. Evaporate excess -

Amidation: Dissolve the residue in DCM and treat with excess

at 0°C. A white precipitate (amide) will form. Filter and dry. -

Reduction:

-

Suspend

(3 eq) in anhydrous THF under Argon. -

Add the amide portion-wise at 0°C.

-

Reflux for 6–12 hours.

-

-

Workup (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, and water (1:1:3 ratio relative to hydride mass) to quench. Filter the granular precipitate.

-

Isolation: Acidify the filtrate with HCl to form the amine hydrochloride salt (for stability) or concentrate to yield the free base oil.

Synthetic Workflow Diagram

Figure 1: Superelectrophilic activation pathway for the synthesis of CAS 374910-04-0, bypassing unstable furan intermediates.[2]

Pharmacological Applications & SAR Logic

The 3-(Furan-2-yl)-3-phenylpropan-1-amine structure is a critical scaffold for exploring Structure-Activity Relationships (SAR) in monoamine reuptake inhibitors.

Mechanistic Role

This molecule serves as a "gamma-arylpropylamine" template. In drugs like Fluoxetine (SSRI) or Atomoxetine (NRI), the spatial arrangement of an aromatic ring and an amine separated by a 3-carbon chain is essential for binding to the transporter protein.

-

Bioisosterism: The furan ring acts as a bioisostere for a phenyl ring. It is smaller, more electron-rich, and capable of accepting hydrogen bonds (via the ether oxygen), unlike the hydrophobic phenyl ring.

-

Selectivity Tuning: Replacing a phenyl group with furan often alters the selectivity ratio between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

Binding Pocket Logic

Figure 2: Pharmacophore mapping of CAS 374910-04-0 against Monoamine Transporter binding sites.

Safety & Handling (MSDS Highlights)

As a primary amine, CAS 374910-04-0 exhibits corrosive and irritant properties.

-

GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The furan ring is susceptible to oxidation over prolonged exposure to air and light.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which may open the furan ring).

References

Physicochemical properties of 3-(Furan-2-yl)-3-phenylpropan-1-amine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Furan-2-yl)-3-phenylpropan-1-amine

Executive Summary

3-(Furan-2-yl)-3-phenylpropan-1-amine is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for monoamine reuptake inhibitors.[1] Structurally analogous to the primary amine metabolites of blockbuster antidepressants (e.g., Duloxetine), this molecule presents unique physicochemical challenges due to the acid-sensitivity of the furan ring and the lipophilicity conferred by the geminal aryl/heteroaryl arrangement.[1] This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol based on hydroarylation, and analytical standards for purity assessment.[1]

Molecular Identity & Structural Analysis

The molecule features a propyl chain substituted at the

| Parameter | Details |

| Chemical Name | 3-(Furan-2-yl)-3-phenylpropan-1-amine |

| CAS Registry Number | 88107-10-2 |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| SMILES | NC(CC(c1ccccc1)c1occc1) |

| IUPAC Name | 3-(Furan-2-yl)-3-phenylpropan-1-amine |

Physicochemical Properties (The Core)

Understanding the ionization and lipophilicity of this amine is prerequisite for formulation and blood-brain barrier (BBB) targeting.[1] The furan ring is less aromatic than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol), making it susceptible to oxidative metabolism and acid-catalyzed ring opening.[1]

Key Parameters Table[1]

| Property | Value (Experimental/Consensus) | Relevance to Drug Design |

| LogP (Octanol/Water) | 2.6 – 2.9 (Predicted) | Ideal for CNS penetration (optimal range 2.0–3.5).[1] |

| pKa (Basic Amine) | 9.6 ± 0.2 | Exists predominantly as a cation at physiological pH (7.4).[1] |

| TPSA (Topological Polar Surface Area) | 39.16 | Well below the 90 |

| H-Bond Donors | 2 (Primary Amine) | Facilitates interaction with transporter binding pockets (SERT/NET).[1] |

| H-Bond Acceptors | 2 (Amine N, Furan O) | Furan oxygen acts as a weak acceptor.[1] |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit in receptor sites.[1] |

Solubility & Stability Profile

-

Aqueous Solubility: Low in free base form (< 0.5 mg/mL).[1] High in salt form (Hydrochloride or Oxalate > 20 mg/mL).[1]

-

Chemical Stability: The furan ring is acid-labile.[1] Avoid prolonged exposure to strong mineral acids (pH < 1) at elevated temperatures, which can trigger ring opening to form diketones (e.g., hexane-2,5-dione derivatives).[1]

-

Storage: Store as the HCl salt under inert atmosphere (Argon) at -20°C to prevent N-oxidation.

Synthetic Routes & Process Chemistry

The most robust synthetic route avoids the instability of furan during harsh alkylation steps.[1] We utilize a Hydroarylation strategy followed by Amide Reduction .[1] This approach ensures the gem-diaryl center is established early under controlled conditions.[1]

Validated Synthetic Protocol

Step 1: Knoevenagel Condensation [1]

-

Reagents: Furfural, Malonic Acid, Pyridine (Cat.), Piperidine.[1]

-

Action: Reflux at 115°C for 4 hours.

-

Product: 3-(Furan-2-yl)acrylic acid.[1]

-

QC Check: NMR shows trans-alkene coupling (

Hz).[1]

Step 2: Friedel-Crafts Hydroarylation (The Critical Step) [1]

-

Mechanism: Superacid-catalyzed addition of benzene to the acrylic acid double bond.[1]

-

Reagents: 3-(Furan-2-yl)acrylic acid, Benzene (Solvent/Reagent), Triflic Acid (TfOH) or

.[1] -

Protocol: Stir at 0°C. The electrophilic species attacks the benzene ring.[1]

-

Note: Furan is acid-sensitive, but TfOH at 0°C favors hydroarylation over polymerization if stoichiometry is controlled (Source 1.3).[1]

Step 3: Amidation & Reduction

-

Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM. Avoid Thionyl Chloride reflux to spare the furan.[1]

-

Amidation: React acid chloride with aqueous ammonia or ammonia/dioxane.[1]

-

Reduction: Reduce the resulting amide using

in dry THF (Reflux, 4h). -

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis via hydroarylation of furan-acrylic acid, minimizing furan ring degradation.[1]

Analytical Characterization

To validate the identity and purity of the synthesized amine, the following analytical signatures must be confirmed.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 220 nm (Amine absorption) and 254 nm (Phenyl/Furan absorption).[1]

-

Retention Time: Expect elution around 6.5–7.5 min (moderately lipophilic).[1]

NMR Interpretation ( )

- 7.1–7.4 ppm (Multiplet, 5H): Phenyl protons.[1]

-

7.3 ppm (d, 1H): Furan C5-H (

- 6.3 ppm (dd, 1H): Furan C4-H.[1]

- 6.0 ppm (d, 1H): Furan C3-H.[1][4]

- 3.9–4.1 ppm (t, 1H): Methine proton (C3) – The chiral center.[1]

- 2.7 ppm (t, 2H): Methylene protons adjacent to amine (C1).[1]

- 2.1–2.3 ppm (m, 2H): Central methylene protons (C2).[1]

Pharmacological & Biological Context

This molecule acts as a "scaffold probe" in neuropsychopharmacology.[1] It allows researchers to test the steric and electronic effects of replacing a thiophene (as in Duloxetine) or a phenyl ring (as in Fluoxetine analogs) with a furan.[1]

Structure-Activity Relationship (SAR)

-

Furan vs. Thiophene: The furan oxygen is more electronegative than sulfur, reducing the aromaticity and altering the

-stacking potential with residues like Phe or Tyr in the transporter binding pocket.[1] -

Primary Amine: Provides high affinity but lower selectivity compared to N-methylated analogs (secondary amines).[1] It is often the primary metabolite responsible for duration of action.[1]

Blood-Brain Barrier (BBB) Permeability Logic

The following decision tree illustrates why this molecule is predicted to be CNS-active.

Caption: Figure 2. Multiparametric analysis predicting successful BBB traversal based on Lipinski and Veber rules.

References

-

BenchChem. (2025).[1][3] Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol and related scaffolds. Retrieved from [1]

-

MDPI Molecules. (2021).[1][5] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives via Hydroarylation.[1][2] Retrieved from [1]

-

PubChem. (2025).[1][6] Compound Summary: 3-(Furan-2-yl)propan-1-amine (Structural Analog Data).[1] Retrieved from [1]

-

PrepChem. (2024).[1] Mannich Reaction Methodologies for Phenyl-Propanolamines.[1][7] Retrieved from [1]

-

National Institutes of Health (NIH). (2021).[1] Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones.[1][5] Retrieved from [1]

Sources

- 1. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-ol | C13H12O2 | CID 13739442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Technical Guide: Biological Activities and Liability Profiling of Furan-Containing Compounds

Executive Summary

The furan ring is a cornerstone heterocycle in medicinal chemistry, valued for its ability to serve as a bioisostere for phenyl rings, improve solubility profiles, and act as a hydrogen bond acceptor. However, for drug development professionals, the furan moiety represents a "structural alert" (toxicophore). While it drives potent biological activity in antimicrobials (nitrofurans) and antiarrhythmics (benzofurans), it is simultaneously prone to cytochrome P450-mediated bioactivation.

This guide moves beyond basic pharmacological listing to address the central challenge of furan chemistry : harnessing its therapeutic potential while mitigating the risk of reactive metabolite formation (cis-2-butene-1,4-dial).

Structural Pharmacology: The Double-Edged Sword

The Pharmacophore

Furan is a five-membered aromatic ring containing one oxygen atom. Its utility in drug design stems from two key properties:

-

Electronic Character: It is electron-rich (π-excessive), making it susceptible to electrophilic substitution but also capable of strong π-π stacking interactions within receptor pockets.

-

H-Bonding: The oxygen atom acts as a weak hydrogen bond acceptor, often crucial for orienting the molecule in the active site.

The Toxicophore (Metabolic Bioactivation)

The primary liability of furan-containing drugs is hepatotoxicity. This is not intrinsic to the ground-state molecule but arises from metabolic activation.

Mechanism: Hepatic Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) oxidize the furan ring.[1] This oxidation creates an unstable epoxide intermediate, which rapidly undergoes ring-opening to form cis-2-butene-1,4-dial . This reactive enedial is a potent Michael acceptor that covalently binds to nucleophilic residues (cysteine, lysine) on cellular proteins and DNA, leading to cytotoxicity and carcinogenesis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical pathway from parent drug to toxic adduct.

Figure 1: Mechanism of furan bioactivation. The ring-opening to the enedial is the critical toxigenic step.

Therapeutic Applications and Data Summary

Despite the risks, the furan ring is essential in several major drug classes. The toxicity profile is often managed by substitution patterns (e.g., fusing the ring to benzene to form benzofuran, which is generally more stable).

Table 1: Representative Furan-Containing Therapeutics[2]

| Drug Name | Therapeutic Class | Structural Sub-Class | Mechanism of Action | Metabolic Liability |

| Nitrofurantoin | Antimicrobial | Nitrofuran | Bacterial nitroreductase activation damages DNA. | Pulmonary toxicity/Hepatotoxicity via redox cycling. |

| Amiodarone | Antiarrhythmic | Benzofuran | K+ channel blocker (Class III). | Thyroid/Lung toxicity (iodine-related), but benzofuran core is stable. |

| Ranitidine | H2 Antagonist | Furan | Histamine H2 receptor blockade. | Withdrawn (NDMA impurity), not intrinsic furan toxicity. |

| Furosemide | Diuretic | Furan | Na-K-2Cl cotransporter inhibitor. | Bioactivation to gamma-ketoaldehyde (hepatotoxicity in high doses). |

Experimental Protocols

Protocol A: Paal-Knorr Furan Synthesis (Robust Methodology)

Purpose: To synthesize substituted furan derivatives for SAR (Structure-Activity Relationship) studies.

Principle: Acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[2][3][4]

Reagents:

-

1,4-Diketone substrate (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq) - Catalyst

-

Toluene or Benzene - Solvent

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (for water removal) with the 1,4-diketone and solvent (0.5 M concentration).

-

Catalysis: Add p-TsOH (10 mol%). Note: Mineral acids like HCl can be used, but p-TsOH allows for milder handling.

-

Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

-

Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) every 30 minutes. The disappearance of the starting diketone indicates completion (typically 2-4 hours).

-

Workup: Cool to room temperature. Wash with saturated NaHCO3 (to neutralize acid) and brine.

-

Purification: Dry organic layer over MgSO4, concentrate in vacuo, and purify via silica gel column chromatography.

Protocol B: Reactive Metabolite Screening (GSH Trapping Assay)

Purpose: To detect the formation of reactive enedials early in the drug discovery process.

Principle: Incubate the test compound with liver microsomes and Glutathione (GSH).[5] If a reactive metabolite forms, the sulfur of GSH will covalently bind to it, creating a stable adduct detectable by Mass Spectrometry.

Reagents:

-

Human Liver Microsomes (HLM) (1 mg/mL protein)

-

Test Compound (10 µM)

-

Glutathione (GSH) (5 mM) - Trapping Agent

-

NADPH (1 mM) - Cofactor

Step-by-Step Workflow:

-

Pre-Incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH to start the metabolic reaction. Simultaneously add GSH.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Quench: Stop reaction by adding ice-cold Acetonitrile (1:1 volume).

-

Centrifugation: Spin at 10,000 x g for 10 minutes to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Detection: Perform a Neutral Loss Scan of 129 Da (characteristic of GSH adducts) or extract the specific mass of [Parent + GSH + 16 Da - 2H] (indicative of oxidation + ring opening + trapping).

Visualization: GSH Trapping Workflow

This logic flow ensures that "false negatives" are minimized by using specific MS triggers.

Figure 2: Decision tree for identifying reactive furan metabolites using Glutathione (GSH) trapping.

Medicinal Chemistry Optimization Strategies

To retain the biological activity of the furan ring while reducing toxicity, consider these structural modifications (Isosteres):

-

Block Metabolic Sites: Substituted furans (especially at the 2- and 5-positions) are generally more stable than unsubstituted furans because the alpha-protons are removed, hindering the initial oxidation step.

-

Benzofuran Fusion: Fusing the furan to a benzene ring (as in Amiodarone) stabilizes the aromatic system, significantly reducing the tendency for ring-opening.

-

Electron Withdrawal: Adding electron-withdrawing groups (e.g., -CF3, -CN) to the furan ring reduces the electron density, making it less susceptible to CYP450 oxidative attack.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Amarnath, V., & Amarnath, K. (1995).[6] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry. Link

-

Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology. Link

-

Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

Sources

- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Structure-Activity Relationship (SAR) of Furan Derivatives: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Pharmacophore optimization, metabolic liability mitigation, and synthetic accessibility.

Executive Summary: The Furan Paradox

In medicinal chemistry, the furan ring represents a paradox of high utility and high risk. As a bioisostere of benzene, it offers distinct physicochemical advantages: reduced lipophilicity (LogP), improved water solubility, and a unique hydrogen-bond acceptor capability via the ring oxygen. However, it is frequently flagged as a "structural alert" due to its potential for metabolic activation into reactive dicarbonyl species.

This guide moves beyond basic textbook definitions to analyze the Structure-Activity Relationship (SAR) of furan derivatives, providing actionable strategies to harness their potency while mitigating metabolic toxicity.

Physicochemical Core & Bioisosterism

The furan ring is a five-membered aromatic heterocycle (

| Feature | Furan | Benzene | Implication for Drug Design |

| Aromaticity | Moderate | High | Furan is more reactive; easier to metabolize. |

| H-Bonding | Acceptor (O) | None | Furan can interact with H-bond donors in the binding pocket (e.g., serine/threonine residues). |

| Geometry | Planar, 5-membered | Planar, 6-membered | Altered bond angles can optimize fit in compact active sites. |

| Electronic | Neutral | Susceptible to oxidative ring opening (CYP450). |

The "Elephant in the Room": Metabolic Activation & Toxicity

Before designing for efficacy, a medicinal chemist must design for safety. The primary failure mode for furan-containing drugs is hepatotoxicity driven by Cytochrome P450 (specifically CYP2E1) bioactivation.

Mechanism of Bioactivation

The furan ring undergoes enzymatic oxidation to form a reactive cis-2-butene-1,4-dial (or acetylacrolein in alkyl-substituted furans). This Michael acceptor covalently binds to liver proteins and DNA, leading to necrosis or carcinogenesis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical oxidative pathway that researchers must mitigate through steric hindrance or electron-withdrawing substitution.

Figure 1: The oxidative metabolic pathway of the furan ring. CYP450 oxidation leads to a reactive dialdehyde intermediate. Toxicity occurs when Glutathione (GSH) stores are depleted.

Mitigation Strategy:

-

Substitution at C2/C5: Blocking the

-positions with metabolic hard spots (e.g., -

Electron Withdrawing Groups (EWG): Reducing the electron density of the furan ring (e.g., with a nitro group, as in Nitrofurantoin) alters the metabolic route, often shifting it to nitro-reduction rather than ring oxidation.

SAR Case Studies & Optimization

Case Study A: Nitrofurans (Antibacterial)

Compound: Nitrofurantoin Mechanism: The 5-nitro group is essential. It is reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA.[2] SAR Insight:

-

C5 Position: Must have a Nitro (

) group for antibacterial efficacy. Removal leads to loss of activity. -

C2 Position: Linker region. Variations here (e.g., azomethine linkage) dictate pharmacokinetics and spectrum, but the nitro-furan core is the pharmacophore.

Case Study B: Furan-Naphthoquinone Hybrids (Anticancer)

Recent research (e.g., Wang et al.) explores furan derivatives as STAT3 inhibitors.

Representative SAR Data: Effect of substituents on the furan ring in a Naphthoquinone-Furan hybrid against HeLa cells.

| Compound | R1 (Furan C5) | R2 (Linker) | IC50 (µM) | Interpretation |

| NF-1 | H | Amide | > 50.0 | Unsubstituted furan lacks potency; poor interaction. |

| NF-2 | Methyl ( | Amide | 12.4 | Weak electron donor improves lipophilic contact. |

| NF-3 | Bromo ( | Amide | 3.1 | Optimal. Halogen provides lipophilicity + weak EWG effect. |

| NF-4 | Nitro ( | Amide | 8.7 | Strong EWG reduces potency in this specific pocket (electronic mismatch). |

Expert Insight: In kinase/STAT3 inhibition, the furan often acts as a scaffold to orient the "warhead" (naphthoquinone). The C5-Bromo substitution (NF-3) likely fills a specific hydrophobic pocket while modulating the ring's electron density to prevent rapid metabolic degradation compared to the methyl analog.

Synthetic Methodologies

Accessing polysubstituted furans requires robust protocols. The Paal-Knorr synthesis remains the industry standard for reliability, while transition-metal catalysis offers access to complex substitution patterns.

Protocol 1: Paal-Knorr Furan Synthesis (Standard)

Application: Synthesis of 2,5-disubstituted furans.

-

Reagents: 1,4-diketone (1.0 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv), Toluene.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap to remove water (driving the equilibrium).

-

Procedure:

-

Dissolve 1,4-diketone in toluene.

-

Add catalytic pTSA.

-

Reflux at 110°C for 4-6 hours. Monitor via TLC (disappearance of diketone).

-

Critical Step: Ensure continuous water removal; failure to remove water results in incomplete cyclization.

-

-

Workup: Cool to RT, wash with

(sat. aq.) to neutralize acid. Dry organic layer over -

Purification: Silica gel column chromatography (Hexane/EtOAc).

Protocol 2: Biological Validation (MTT Cytotoxicity Assay)

Application: Screening furan derivatives for anticancer activity.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dissolve furan derivatives in DMSO. Prepare serial dilutions. Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 48h or 72h at 37°C, 5%

. -

MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate 4h. Mitochondrial reductases in living cells convert yellow MTT to purple formazan.

-

Solubilization: Aspirate medium. Add DMSO (150 µL) to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Logic of Design: The SAR Workflow

To successfully develop a furan-based drug, one must follow a closed-loop optimization cycle.

Figure 2: Iterative SAR workflow. Note the critical inclusion of a "Metabolic Stability Screen" early in the process to filter out toxic furan intermediates.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Dong, J., et al. (2020). Furan: A Versatile Scaffold in Drug Discovery. European Journal of Medicinal Chemistry. Link

-

Wang, X., et al. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. International Journal of Molecular Sciences. Link

-

McCoull, W., et al. (2019). Identification of Furan-based Inhibitors of Kinases. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[3][4] A Technical Guide to the Synthesis of Polysubstituted Furans: Core Methodologies. Link

Sources

Bioisosteres of Furan Rings in Drug Design: A Technical Guide

This guide provides an in-depth technical analysis of furan bioisosteres in drug design, focusing on the mechanistic rationale for replacement, strategic alternatives, and experimental validation.

The Furan Paradox: Potency vs. Liability

In medicinal chemistry, the furan ring is a "privileged scaffold" capable of high-affinity interactions due to its planar, aromatic nature and the hydrogen-bond accepting capability of the oxygen atom. However, it presents a significant structural alert . While many furan-containing drugs (e.g., Furosemide, Ranitidine) have been used clinically, the furan moiety is frequently associated with metabolic bioactivation , leading to hepatotoxicity and idiosyncratic adverse drug reactions (IADRs).

Mechanistic Liability: The Bioactivation Pathway

The core issue is the oxidation of the furan ring by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4). This process generates a reactive cis-enedione intermediate (cis-2-butene-1,4-dial), which is a potent electrophile capable of covalently binding to cellular nucleophiles (proteins/DNA).

Figure 1.1: Metabolic activation pathway of the furan ring. The formation of cis-2-butene-1,4-dial is the critical toxicogenic step.

Strategic Bioisosterism: Alternatives & Rationale

Replacing a furan ring requires balancing physicochemical properties (size, polarity, aromaticity) with metabolic stability. The following classes of bioisosteres are the standard toolkit for this optimization.

Comparative Physicochemical Profile

| Scaffold | Structure | Aromaticity | LogP Impact* | H-Bond Acceptor | Metabolic Stability | Key Advantage |

| Furan | C₄H₄O | Low | Baseline | Moderate | Low | Compact HBA; High potency |

| Thiophene | C₄H₄S | High | +0.5 to +1.0 | Weak | High | Retains planarity; chemically stable |

| Oxazole | C₃H₃NO | Moderate | -0.5 to -1.0 | Strong (N) | High | Lowers LogP; removes metabolic alert |

| Thiazole | C₃H₃NS | Moderate | ~Baseline | Weak | Moderate | Balanced lipophilicity/stability |

| Phenyl | C₆H₆ | Very High | +1.5 to +2.0 | None | High | Robust; metabolically predictable |

| Oxetane | C₃H₆O | None | -1.0 to -1.5 | Strong | High | Reduces aromaticity; solubility booster |

*LogP Impact is relative to Furan.

Deep Dive: Specific Replacements

A. Thiophene (The Lipophilic Swap)

-

Rationale: Sulfur is less electronegative than oxygen, allowing for better electron delocalization and higher aromaticity (Thiophene > Furan).[1] This makes the ring less prone to oxidative ring opening.

-

Trade-off: Thiophene is significantly more lipophilic (higher LogP), which can reduce solubility or increase non-specific binding. Sulfur oxidation (S-oxidation) is a potential, albeit rarer, secondary metabolic route.

-

Application: Ideal when the furan oxygen was not a critical hydrogen bond acceptor.

B. Oxazole / Isoxazole (The Polar Swap)

-

Rationale: Introducing a nitrogen atom reduces the electron density of the ring, making it resistant to CYP-mediated oxidation. The nitrogen also serves as a hydrogen bond acceptor, often mimicking the furan oxygen's interaction with the target protein.

-

Trade-off: These rings are more polar, which lowers permeability but improves solubility.[2]

-

Application: Best choice for lowering LogP while maintaining a 5-membered aromatic footprint.

C. Fluorinated Furan/Thiophene [3]

-

Rationale: Blocking the metabolic "hot spots" (typically the

-positions, C2/C5) with fluorine or chlorine can sterically and electronically hinder CYP oxidation without changing the core scaffold. -

Caveat: Fluorine on furan is synthetically challenging and can sometimes increase the electrophilicity of the ring, potentially exacerbating reactivity in unique cases.

Case Studies in Drug Design

The Cautionary Tale: L-754,394 (HIV)

-

Context: L-754,394 was a potent HIV protease inhibitor containing a furanopyridine core.

-

Failure Mode: It acted as a "suicide substrate" (mechanism-based inhibitor) for CYP3A4. The furan ring was oxidized to a reactive intermediate that covalently bound to the CYP enzyme, destroying it.

-

Lesson: Fused furan systems are highly susceptible to bioactivation.

-

Reference: Chemical Research in Toxicology, 1996.

The Success: P2Y12 Antagonists (Oxazole Replacement)

-

Challenge: A series of ethyl nicotinates showed high potency but rapid in vivo clearance due to ester hydrolysis.[4]

-

Solution: The ethyl ester was replaced with 5-alkyl-oxazole bioisosteres.[4]

-

Outcome: The oxazole derivatives retained sub-micromolar potency (mimicking the ester's geometry and electronics) but significantly improved metabolic stability and half-life.

-

Reference: Bioorganic & Medicinal Chemistry Letters, 2012.

Experimental Validation Protocols

To validate a bioisosteric replacement, you must prove that the metabolic liability has been removed. The industry gold standard is the Glutathione (GSH) Trapping Assay .

Protocol: GSH Trapping with LC-MS/MS

Objective: Detect reactive electrophilic metabolites by trapping them with glutathione (GSH).

Reagents:

-

Test Compound (10 µM)

-

Human Liver Microsomes (HLM) (1 mg/mL protein)

-

NADPH (1 mM) - Cofactor to initiate metabolism

-

Glutathione (GSH) (5 mM) - Trapping agent

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Incubation: Mix Compound + HLM + GSH in buffer at 37°C.

-

Initiation: Add NADPH to start the reaction. Incubate for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

-

Centrifugation: Spin at 3000g for 10 min to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec preferred, e.g., Orbitrap or Q-TOF).

Data Analysis (The "Neutral Loss" Scan):

-

GSH Adduct Signature: Look for a mass shift of [M + 307] (Mass of GSH).

-

MS/MS Confirmation: In positive ion mode, GSH adducts typically undergo a neutral loss of 129 Da (pyroglutamic acid moiety) or show a precursor ion of m/z 272 (deprotonated GSH fragment) in negative mode.

Screening Decision Tree

Figure 4.2: Decision tree for assessing metabolic liability of furan-containing leads and their bioisosteres.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

-

Sahin, S., et al. (1996). In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394. Chemical Research in Toxicology.

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry.

-

Pinter, A., et al. (2012). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor.[4] Bioorganic & Medicinal Chemistry Letters.

-

Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology.

Sources

- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-(Furan-2-yl)-3-phenylpropan-1-amine

Abstract: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The furan nucleus is a privileged heterocyclic scaffold known to be present in numerous biologically active compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of 3-(Furan-2-yl)-3-phenylpropan-1-amine, a synthetic compound belonging to this promising chemical class. Detailed, field-proven protocols for determining its spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC) are presented. Furthermore, methodologies for assessing synergistic interactions with established antibiotics and preliminary cytotoxicity are outlined to provide a robust framework for preclinical evaluation.

Introduction: The Rationale for Investigating Furan Derivatives

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that serves as a core structural motif in many natural and synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3] The presence of the furan scaffold, often in combination with other aromatic rings, has been shown to be crucial for its biological effects.[1] Compounds such as nitrofurantoin are established urinary tract infection treatments, underscoring the therapeutic potential of furan-based molecules.[3]

Studies on related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have demonstrated antimicrobial activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal pathogens (Candida albicans).[4] This provides a strong rationale for the systematic investigation of 3-(Furan-2-yl)-3-phenylpropan-1-amine as a potential novel antimicrobial agent. This guide establishes the necessary experimental framework for such an investigation.

Hypothesized Mechanism of Action

While the precise mechanism for 3-(Furan-2-yl)-3-phenylpropan-1-amine has not been elucidated, the antimicrobial effects of furan-containing compounds are often multifaceted. Investigations into various furan derivatives suggest several potential modes of action:

-

Enzyme Modification: The electrophilic nature of the furan ring or its metabolites can lead to covalent modification of essential microbial enzymes, disrupting critical metabolic pathways.[1]

-

Membrane Disruption: The lipophilic character imparted by the furan and phenyl rings may facilitate insertion into the bacterial cell membrane, altering its integrity and leading to leakage of cellular contents.

-

Inhibition of Cellular Processes: Some furan derivatives have been noted to suppress microbial growth and motility, suggesting interference with processes like cell division or flagellar function.[1]

Further mechanistic studies, such as macromolecular synthesis assays or transcriptomic analyses, would be required to definitively identify the cellular targets of this specific compound.

Application Note I: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] It is the primary metric for quantifying the potency of a novel compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common and reliable technique.[7]

Protocol 3.1: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for aerobic bacteria.[7]

A. Causality and Experimental Design: This assay establishes a concentration gradient of the test compound in a 96-well plate. Each well is inoculated with a standardized bacterial suspension. After incubation, the presence or absence of growth provides a clear endpoint to determine the minimum concentration required for inhibition. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of many antimicrobial agents and their interaction with the bacterial cell surface.[6]

B. Materials:

-

3-(Furan-2-yl)-3-phenylpropan-1-amine (Compound FPA)

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Multichannel pipette

-

Plate incubator (35°C ± 2°C)

C. Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of Compound FPA in DMSO. Rationale: A high-concentration stock minimizes the final DMSO concentration in the assay, which should not exceed 1% to avoid solvent-induced toxicity.

-

Inoculum Preparation:

-

Select 3-5 isolated colonies from a fresh (18-24 h) agar plate.

-

Suspend colonies in sterile saline.

-

Adjust the turbidity to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8]

-

-

Plate Preparation:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-